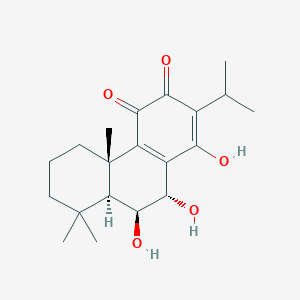

6Beta,7Alpha-Dihydroxyroyleanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(4bS,8aS,9S,10S)-1,9,10-trihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione |

InChI |

InChI=1S/C20H28O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,15,17-18,21,23,25H,6-8H2,1-5H3/t15-,17+,18-,20+/m0/s1 |

InChI Key |

JPRXQAIPKMANHS-ZNWBIBPKSA-N |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2O)O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |

Synonyms |

6,7-dihydroxyroyleanone 6beta,7alpha-dihydroxyroyleanone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 6beta,7alpha Dihydroxyroyleanone

Distribution in Plant Genera and Species

6β,7α-dihydroxyroyleanone is a secondary metabolite found primarily within the Lamiaceae family, which is a rich source of bioactive diterpenoids. nih.govresearchgate.net Its presence has been confirmed in several plant species, particularly within the Plectranthus and Salvia genera.

The genus Plectranthus is a significant source of abietane (B96969) diterpenes, including 6β,7α-dihydroxyroyleanone. nih.govnih.gov Phytochemical studies have consistently isolated this compound from various species within the genus.

Plectranthus madagascariensis : This species is a well-documented source of 6β,7α-dihydroxyroyleanone. nih.govup.ac.za Studies have identified it as one of the major abietane diterpenes in extracts from this plant. up.ac.zaacs.org It is commonly found alongside other related royleanones such as 7α-acetoxy-6β-hydroxyroyleanone and coleon U. nih.govacs.orgresearchgate.net

Plectranthus grandidentatus : Acetone (B3395972) extracts of P. grandidentatus are known to contain royleanones, such as 7α-acetoxy-6β-hydroxyroyleanone. nih.govnih.gov The genus's general profile as a source of royleanones suggests P. grandidentatus as a potential source for various derivatives, including 6β,7α-dihydroxyroyleanone. researchgate.net

Plectranthus ecklonii : This species is known to produce abietane diterpenes, including the potent compound parvifloron D. mdpi.comnih.gov While parvifloron D is a primary focus of research on this plant, the presence of other royleanones like 6β,7α-dihydroxyroyleanone in the broader Plectranthus genus indicates its potential occurrence in P. ecklonii as well. nih.govnih.gov

Table 1: Documented Occurrence of 6β,7α-Dihydroxyroyleanone in Plectranthus Species

| Species | Finding | References |

|---|---|---|

| Plectranthus madagascariensis | Confirmed isolation; a major diterpenoid component. | nih.gov, up.ac.za, researchgate.net, acs.org |

| Plectranthus grandidentatus | Known source of related royleanones like 7α-acetoxy-6β-hydroxyroyleanone. | nih.gov, nih.gov, researchgate.net |

| Plectranthus ecklonii | Known source of abietane diterpenes; related royleanones are found in the genus. | mdpi.com, nih.gov, nih.gov |

The genus Salvia is another member of the Lamiaceae family known for producing a variety of diterpenoids. nih.gov

Salvia austriaca : Hairy root cultures of Salvia austriaca have been shown to produce the abietane diterpenoid taxodione (B1682591). nih.govnih.gov The plant is recognized as a source of this compound. strictlymedicinalseeds.com While taxodione is structurally related to the royleanone (B1680014) skeleton, the direct isolation of 6β,7α-dihydroxyroyleanone from this species is not prominently documented in the reviewed literature.

Salvia officinalis : Common sage is known to contain various phytochemicals, including flavonoids like luteolin-7-O-glucuronide. nih.gov While extensive research has been conducted on its chemical composition, the focus has often been on different compound classes. nih.govnih.gov The diterpenoids found in Salvia species can differ significantly from those in Plectranthus. nih.gov

The royleanone class of compounds was first named after their initial discovery in Inula royleana. nih.gov This indicates that while the Lamiaceae family is a primary source, related compounds can be found in other plant families as well. The term 'royleanones' refers to a group of diterpenoid quinones first described from the roots of this plant. nih.gov

Extraction Techniques and Chromatographic Separations

The isolation of 6β,7α-dihydroxyroyleanone from plant material involves initial extraction followed by purification using chromatographic methods.

The choice of solvent is critical for efficiently extracting abietane diterpenes from plant tissues.

Methanol (B129727) Extraction : Methanol has been successfully used to prepare extracts from P. madagascariensis from which 6β,7α-dihydroxyroyleanone was isolated. up.ac.zaacs.org Methanolic extracts have been shown to yield a variety of major components, including this specific royleanone. up.ac.za Generally, alcohols like methanol are effective due to their ability to disrupt plant cell walls, facilitating the diffusion of secondary metabolites. acs.org

Acetone Extraction : Acetone is another common solvent for extracting royleanones. nih.govacs.org Acetone extracts of P. madagascariensis and P. ecklonii have been found to be rich in various royleanones, including 6β,7α-dihydroxyroyleanone. nih.gov A comparative study on P. madagascariensis showed that maceration with acetone yielded the highest combined amount of royleanone abietanes. acs.org

Following initial solvent extraction, advanced chromatographic techniques are essential for the separation, identification, and quantification of the target compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) : This is a powerful and widely used technique for the analysis of plant extracts. researchgate.netscielo.br HPLC-DAD has been specifically used to detail the chemical composition of P. madagascariensis extracts and to quantify its major components, including 6β,7α-dihydroxyroyleanone. acs.org The compound, along with other royleanones, displays a characteristic UV spectrum with an absorption maximum around 272 nm, which is used for its detection and quantification. acs.org The method's reliability allows for consistent quantification of constituents in extracts. scielo.br

Table 2: Methodologies for Extraction and Analysis of 6β,7α-Dihydroxyroyleanone

| Methodology | Description | Application | References |

|---|---|---|---|

| Solvent Extraction | Use of organic solvents like methanol and acetone to extract compounds from dried plant material. | Applied to Plectranthus madagascariensis and Plectranthus ecklonii. | up.ac.za, acs.org, nih.gov |

| HPLC-DAD | A chromatographic technique used for separating, identifying, and quantifying compounds in a mixture. | Used for the chemical profiling and quantification of 6β,7α-dihydroxyroyleanone in Plectranthus extracts. | acs.org, researchgate.net, scielo.br |

Biosynthetic Pathways of Royleanone Diterpenoids

General Diterpenoid Biosynthesis Precursors (e.g., geranylgeranyl pyrophosphate)

The biosynthesis of all diterpenoids, including the royleanone (B1680014) family, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). GGPP is assembled in the plastids of plant cells through the methylerythritol phosphate (B84403) (MEP) pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The formation of GGPP is catalyzed by the enzyme GGPP synthase, which sequentially adds three molecules of IPP to one molecule of DMAPP. This elongation process results in the formation of the 20-carbon chain of GGPP, the linear precursor for the vast array of diterpenoid structures found in nature. The availability of GGPP serves as a critical metabolic branch point, directing carbon flux towards the synthesis of various essential molecules, including chlorophylls, carotenoids, gibberellins, and the diverse family of diterpenoids.

| Precursor Molecule | Carbon Atoms | Biosynthetic Pathway | Key Enzyme |

| Isopentenyl Pyrophosphate (IPP) | 5 | Methylerythritol Phosphate (MEP) | - |

| Dimethylallyl Pyrophosphate (DMAPP) | 5 | Methylerythritol Phosphate (MEP) | - |

| Geranylgeranyl Pyrophosphate (GGPP) | 20 | Methylerythritol Phosphate (MEP) | GGPP Synthase |

Proposed Enzymatic Transformations Leading to the Royleanone Core Structure

The journey from the linear GGPP to the complex tricyclic abietane (B96969) skeleton of royleanones involves a series of remarkable enzymatic transformations. While the complete biosynthetic pathway to 6β,7α-dihydroxyroyleanone has not been fully elucidated in a single plant species, extensive research on related abietane diterpenoids, particularly in species of Salvia and Plectranthus, allows for the proposal of a plausible enzymatic sequence.

The initial and crucial step is the cyclization of GGPP. This is typically a two-step process catalyzed by a pair of diterpene synthases (diTPSs):

Copalyl Diphosphate (B83284) Synthase (CPPS): This Class II diTPS protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

Kaurene Synthase-Like (KSL) or Miltiradiene (B1257523) Synthase: This Class I diTPS then facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a further series of cyclizations and rearrangements to produce the tricyclic abietane hydrocarbon skeleton. In the context of royleanone biosynthesis, this enzyme is often a miltiradiene synthase, which produces the key intermediate, miltiradiene.

Following the formation of the abietane core, a series of oxidative modifications are required to generate the characteristic features of royleanones. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of heme-containing enzymes known for their ability to introduce oxygen into a wide range of substrates.

A key intermediate in the biosynthesis of many royleanones is ferruginol (B158077) , an abietane diterpene with a hydroxyl group at the C-12 position. The formation of ferruginol from miltiradiene is catalyzed by a specific CYP enzyme, often belonging to the CYP76AH subfamily in Salvia species.

The subsequent steps leading to 6β,7α-dihydroxyroyleanone involve further hydroxylations and the formation of the characteristic p-quinone ring. While the exact sequence and the specific enzymes are yet to be definitively identified, it is proposed that a series of CYP-mediated hydroxylations occur at various positions on the abietane ring, including C-6 and C-7. The formation of the p-quinone ring likely proceeds through a series of oxidation steps.

| Proposed Intermediate | Precursor | Key Enzyme Class |

| (+)-Copalyl Diphosphate | Geranylgeranyl Pyrophosphate | Diterpene Synthase (Class II) |

| Miltiradiene | (+)-Copalyl Diphosphate | Diterpene Synthase (Class I) |

| Ferruginol | Miltiradiene | Cytochrome P450 Monooxygenase |

| Royleanone Precursors | Ferruginol | Cytochrome P450 Monooxygenase |

Stereochemical Considerations in 6β,7α-Dihydroxyroyleanone Formation

A critical aspect of the biosynthesis of 6β,7α-dihydroxyroyleanone is the precise stereochemical control exerted by the enzymes involved. The addition of the hydroxyl groups at the C-6 and C-7 positions is not random; they are specifically installed in a β and α orientation, respectively. This stereospecificity is a hallmark of enzymatic catalysis, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the trajectory of the reacting species.

The enzymes responsible for these hydroxylations are almost certainly cytochrome P450 monooxygenases . These enzymes are known to catalyze highly regio- and stereoselective hydroxylation reactions on complex molecules. The mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and the formation of a highly reactive iron-oxo species. This species then abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting radical intermediate.

The stereochemical outcome of this reaction is determined by how the abietane substrate is positioned within the active site of the specific CYP enzyme. For the formation of the 6β-hydroxyl group, the enzyme's active site must orient the substrate in such a way that the C-6 hydrogen on the β-face is accessible to the iron-oxo species. Similarly, a different CYP enzyme, or potentially the same enzyme with some flexibility, must bind the substrate to expose the C-7 hydrogen on the α-face for hydroxylation.

While the specific 6β-hydroxylase and 7α-hydroxylase enzymes involved in royleanone biosynthesis have not yet been isolated and characterized, studies on other enzyme systems provide insights into the general principles. For instance, enzymatic hydroxylations often proceed with retention of configuration , meaning the hydroxyl group replaces the hydrogen atom at the same stereochemical position.

The precise control over the stereochemistry at C-6 and C-7 is crucial for the biological activity of 6β,7α-dihydroxyroyleanone and highlights the sophisticated molecular recognition and catalytic power of the enzymes involved in its biosynthesis. Future research aimed at identifying and characterizing the specific CYPs responsible for these transformations will be essential for a complete understanding of this intricate biosynthetic pathway.

Mechanistic Investigations of 6beta,7alpha Dihydroxyroyleanone S Biological Activities in Vitro & Cellular Systems

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

The diterpenoid 6β,7α-dihydroxyroyleanone (DiRoy) has demonstrated notable cytotoxic activities. nih.gov This compound, which can be isolated from plants of the Plectranthus genus, has been the subject of investigations into its potential as an anticancer agent. nih.gov

Inhibition of Cancer Cell Proliferation and Viability (in vitro)

Studies have shown that 6β,7α-dihydroxyroyleanone exhibits cytotoxic effects against various human cancer cell lines. nih.gov Research has highlighted its activity against cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (central nervous system cancer). nih.gov The antiproliferative activity of this compound is a key area of interest in the development of new cancer therapies.

Table 1: Cytotoxic Activity of 6β,7α-Dihydroxyroyleanone (DiRoy) Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| A549 | Lung Carcinoma | 25 |

| CCRF-CEM | Leukemia | 25 |

Data sourced from in vitro studies. researchgate.net

Induction of Apoptosis Pathways (in vitro)

Evidence suggests that 6β,7α-dihydroxyroyleanone induces apoptosis, or programmed cell death, in cancer cells. One study indicated that treatment with this compound led to an increase in the percentage of apoptotic cells in both A549 lung carcinoma and CCRF-CEM leukemia cell lines. researchgate.net This apoptotic induction is a crucial mechanism for its anticancer effects.

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

The compound has been observed to affect the cell cycle of cancer cells. Specifically, it has been shown to cause an arrest at the G2/M phase of the cell cycle. researchgate.net This disruption of the normal cell division process is a significant contributor to its antiproliferative properties. For instance, in one study, treatment with 6β,7α-dihydroxyroyleanone resulted in an accumulation of cells in the G2/M phase in both A549 and CCRF-CEM cell lines. researchgate.net

DNA Damage Induction (e.g., Double-Strand Breaks, H2A.X phosphorylation)

6β,7α-dihydroxyroyleanone has been implicated in the induction of DNA damage in cancer cells. researchgate.net A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2A.X, forming γH2AX. nih.govnih.gov Studies have shown that treatment with 6β,7α-dihydroxyroyleanone can lead to an increase in the levels of γH2AX, indicating the formation of these DNA lesions. researchgate.net This DNA damage can trigger downstream signaling pathways that ultimately lead to cell death.

Effects on Mitochondrial Membrane Potential

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Research has indicated that 6β,7α-dihydroxyroyleanone can induce a decrease in the mitochondrial membrane potential in cancer cells. researchgate.net This depolarization of the mitochondrial membrane is a critical step that can lead to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.

Regulation of Pro- and Anti-apoptotic Gene Expression (e.g., Bax, Bcl-2, TP53, Cas-3)

The induction of apoptosis by 6β,7α-dihydroxyroyleanone is further supported by its ability to modulate the expression of key genes involved in this process. Studies have shown that this compound can alter the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2 in cancer cell lines such as A549 and CCRF-CEM. researchgate.net

Furthermore, treatment with 6β,7α-dihydroxyroyleanone has been shown to increase the expression of the tumor suppressor gene TP53 and the executioner caspase, Cas-3. researchgate.net The upregulation of TP53 can contribute to cell cycle arrest and apoptosis, while the activation of Caspase-3 is a critical final step in the apoptotic cascade, leading to the cleavage of cellular proteins and cell death. nih.govijper.org

Table 2: Modulation of Apoptosis-Related Gene Expression by 6β,7α-Dihydroxyroyleanone

| Gene | Function | Effect on Expression | Cell Line(s) |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | A549, CCRF-CEM |

| Bcl-2 | Anti-apoptotic | Downregulation | A549, CCRF-CEM |

| TP53 | Tumor suppressor | Upregulation | A549, CCRF-CEM |

| Cas-3 | Executioner caspase | Upregulation | A549, CCRF-CEM |

Data reflects changes in gene expression following treatment with 6β,7α-dihydroxyroyleanone. researchgate.net

Comparative Antiproliferative Activity across Different Cancer Cell Lines

The diterpene 6β,7α-dihydroxyroyleanone has been evaluated for its in vitro antiproliferative activity against a panel of human cancer cell lines. Research has demonstrated its potential to inhibit the growth of various cancer cells.

One study investigated the effects of five abietane (B96969) diterpenes, including 6β,7α-dihydroxyroyleanone, on five human cancer cell lines: MCF-7 (breast), NCI-H460 (lung), SF-268 (central nervous system), TK-10 (renal), and UACC-62 (melanoma). researchgate.net While another compound, Coleon U, showed broad-spectrum activity, the specific activity of 6β,7α-dihydroxyroyleanone was also noted. researchgate.net The antiproliferative effects of such compounds are often attributed to their chemical structure, which can facilitate penetration into the cell membrane. researchgate.net

Table 1: Comparative Antiproliferative Activity of 6β,7α-Dihydroxyroyleanone This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast | Data not specified | researchgate.net |

| NCI-H460 | Lung | Data not specified | researchgate.net |

| SF-268 | Central Nervous System | Data not specified | researchgate.net |

| TK-10 | Renal | Data not specified | researchgate.net |

| UACC-62 | Melanoma | Data not specified | researchgate.net |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for specific IC₅₀ values for 6β,7α-dihydroxyroyleanone were not available in the provided search results.

Enzyme Inhibitory Activities

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govscielo.br Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. scielo.brmdpi.com This mechanism is a therapeutic target for managing type 2 diabetes. nih.govresearchgate.net While the direct inhibitory activity of 6β,7α-dihydroxyroyleanone on alpha-glucosidase is not detailed in the provided search results, the study of natural compounds as alpha-glucosidase inhibitors is a significant area of research. mdpi.comresearchgate.net

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov They are validated targets for anticancer drugs. nih.govnih.gov Topoisomerase inhibitors can be classified as type I, which cleave a single DNA strand, or type II, which cleave both strands. nih.gov The inhibitory effect of 6β,7α-dihydroxyroyleanone on topoisomerase I and II has not been specifically elucidated in the provided search results. However, the development of novel topoisomerase inhibitors from natural and synthetic sources remains an active area of cancer research. nih.govnih.gov

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation. nih.gov The 5-lipoxygenase (5-LO) enzyme is particularly important in the biosynthesis of leukotrienes, which are involved in inflammatory responses. nih.gov Inhibition of 5-LO is a strategy for developing anti-inflammatory drugs. nih.govnih.gov A related compound, 7α-acetoxy-6β-hydroxyroyleanone, has been shown to inhibit 5-LO. researchgate.net This suggests that the royleanone (B1680014) scaffold may have potential for lipoxygenase inhibition.

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that play crucial roles in various cellular signal transduction pathways associated with cell proliferation, differentiation, and apoptosis. nih.gov Modulation of PKC activity is a target for therapeutic intervention in diseases like cancer. nih.gov The activation of specific PKC isoforms, such as PKCα and PKCβ, can influence cell viability and proliferation. nih.gov While the direct modulatory effect of 6β,7α-dihydroxyroyleanone on PKC is not specified in the search results, the investigation of natural compounds for their ability to modulate PKC signaling is an ongoing area of research. nih.gov

Antimicrobial and Antifungal Mechanisms (In Vitro)

The antimicrobial properties of royleanone-type compounds have been noted, with activity observed against Gram-positive bacteria. researchgate.net The lipophilic nature of the royleanone scaffold is thought to facilitate its penetration into the bacterial cell membrane. researchgate.net The antimicrobial activity of related royleanone derivatives has been investigated against various human bacterial pathogens, with some derivatives showing enhanced activity compared to the parent compound. nih.gov The mechanism of action for some antimicrobial compounds involves damaging the cell membrane, disrupting membrane integrity, and causing leakage of cellular components like DNA. mdpi.com Some compounds can also interfere with the respiratory chain. mdpi.com While the specific antimicrobial and antifungal mechanisms of 6β,7α-dihydroxyroyleanone are not detailed, the general activity of the royleanone class of compounds suggests potential in this area.

Antibacterial Effects (e.g., against Gram-positive bacteria, methicillin-resistant Staphylococcus aureus)

No specific data regarding the Minimum Inhibitory Concentration (MIC) of 6β,7α-dihydroxyroyleanone against Gram-positive bacteria or methicillin-resistant Staphylococcus aureus (MRSA) was found in the reviewed scientific literature. Studies on other royleanone derivatives have shown antibacterial properties, but direct data for 6β,7α-dihydroxyroyleanone is not available. For instance, a study on 6,7-dehydroxyroyleanone and its derivatives reported moderate antibacterial activity against Staphylococcus aureus with MIC values ranging from 8.76 to 12.44 μM. researchgate.net However, this is a different compound, and similar detailed findings for 6β,7α-dihydroxyroyleanone are not present in the available literature.

Antifungal Effects

Specific studies detailing the in vitro antifungal effects of 6β,7α-dihydroxyroyleanone, including MIC values against common fungal pathogens, were not identified in the conducted search. While the broader class of diterpenes from Plectranthus species has been noted for general antimicrobial potential, specific data for this compound's antifungal activity is absent from the available scientific record. nih.gov

Structure Activity Relationship Sar Studies of 6beta,7alpha Dihydroxyroyleanone and Its Analogs

Correlating Structural Features with Antiproliferative Potency

The antiproliferative activity of 6β,7α-dihydroxyroyleanone and related compounds has been evaluated against various cancer cell lines. The potency of these compounds is closely linked to the substitution pattern on the A and B rings of the abietane (B96969) skeleton.

Studies have shown that the presence and nature of substituents at positions 6 and 7 are critical for cytotoxic activity. For instance, a study evaluating a series of known abietane diterpenes isolated from Plectranthus grandidentatus against five human cancer cell lines (MCF-7, NCI-H460, SF-268, TK-10, and UACC-62) provided insights into their relative potencies. researchgate.net The compounds evaluated included 6β,7α-dihydroxyroyleanone and its acetylated analog, 7α-acetoxy-6β-hydroxyroyleanone. researchgate.net

The core structure of royleanones, characterized by a p-benzoquinone ring, is considered essential for their cytotoxic effects. The lipophilicity and electronic properties of the substituents on the abietane core influence the compound's ability to interact with cellular targets and traverse cell membranes. While specific IC50 values for 6β,7α-dihydroxyroyleanone from comparative studies are not always detailed in readily available literature, the general trend within the royleanone (B1680014) class suggests that modifications at C-6 and C-7 can significantly modulate antiproliferative potency.

Table 1: Comparison of Antiproliferative Activity of Selected Royleanones This table is generated based on the general findings that different royleanones exhibit varying levels of cytotoxicity, and specific comparative data would be needed for a complete quantitative analysis.

| Compound | General Antiproliferative Potency | Key Structural Features |

|---|---|---|

| 6β,7α-Dihydroxyroyleanone | Moderate to High | Two hydroxyl groups at C-6 and C-7 |

| 7α-Acetoxy-6β-hydroxyroyleanone | Moderate to High | An acetoxy group at C-7 and a hydroxyl group at C-6 |

| 6,7-Dehydroroyleanone (B1221987) | Potent | A double bond between C-6 and C-7 |

| Coleon U | Potent | Additional modifications on the abietane skeleton |

Stereochemical Influence on Biological Activities

Stereochemistry plays a pivotal role in the biological activity of chiral natural products, as it governs the three-dimensional arrangement of atoms and thus the interaction with biological macromolecules like enzymes and receptors. mdpi.com For royleanones, the stereochemistry at positions 6 and 7 is a critical determinant of their biological profile.

The compound 6β,7α-dihydroxyroyleanone has a specific spatial arrangement of its hydroxyl groups. Its stereoisomer, 7β,6β-dihydroxyroyleanone, has also been isolated and studied. nih.gov Comparative biological evaluations of these stereoisomers are essential to understand the precise structural requirements for activity. Although detailed comparative studies focusing solely on the antiproliferative activities of these two specific isomers are limited in the public domain, research on related compounds indicates that even minor changes in stereochemistry can lead to significant differences in potency. mdpi.com For instance, the orientation of the substituents can affect the molecule's ability to fit into the active site of a target enzyme or to bind to a receptor. The specific "up" or "down" orientation of the hydroxyl groups (α or β) can influence hydrogen bonding interactions with biological targets, which can be a deciding factor for the compound's efficacy.

Impact of Functional Groups on Enzyme Inhibition

The functional groups present on the royleanone scaffold are key to their mechanism of action, which often involves the inhibition of specific enzymes. The hydroxyl groups at C-6 and C-7 in 6β,7α-dihydroxyroyleanone are of particular importance. These groups can participate in hydrogen bonding with amino acid residues in the active sites of enzymes, potentially leading to their inhibition.

A comparison with its acetylated analog, 7α-acetoxy-6β-hydroxyroyleanone, highlights the impact of functional group modification. The replacement of the hydroxyl group at C-7 with a more lipophilic acetoxy group can alter the compound's pharmacokinetic and pharmacodynamic properties. For example, 7α-acetoxy-6β-hydroxyroyleanone has been shown to be a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This suggests that the nature of the substituent at C-7 directly influences the interaction with this enzyme. While direct enzymatic inhibition data for 6β,7α-dihydroxyroyleanone is not as extensively documented, the presence of the two hydroxyl groups suggests a different binding mode and potential for inhibiting other enzymes where hydrogen bonding is a key interaction.

SAR in Antimicrobial and Immunomodulatory Contexts

Beyond their antiproliferative effects, royleanones, including 6β,7α-dihydroxyroyleanone and its analogs, are known for their antimicrobial and immunomodulatory properties. researchgate.net The SAR in these contexts also points to the importance of the substituents on the abietane core.

In terms of immunomodulatory effects, the ability of these compounds to modulate inflammatory pathways is significant. The inhibition of enzymes like 5-lipoxygenase by 7α-acetoxy-6β-hydroxyroyleanone is a key mechanism for its anti-inflammatory action. The dihydroxy analog, 6β,7α-dihydroxyroyleanone, likely exhibits its own immunomodulatory profile, potentially through different interactions with inflammatory mediators and signaling pathways, although this requires more specific investigation.

Computational Approaches to SAR Elucidation

In recent years, computational methods have become invaluable tools for elucidating the SAR of natural products and for designing new, more potent analogs. mdpi.com These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, have been applied to royleanones to understand their interactions with biological targets at a molecular level.

For instance, computational studies have been conducted on 7α-acetoxy-6β-hydroxyroyleanone and its derivatives to analyze their anticancer potential. researchgate.net These studies involve predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as docking the compounds into the binding sites of cancer-related proteins. researchgate.net Such analyses help to identify the key structural features responsible for the observed biological activity.

While these computational studies have largely focused on the acetylated analog, the insights gained are highly relevant for understanding the SAR of 6β,7α-dihydroxyroyleanone. By comparing the computational predictions for both compounds, it is possible to infer how the difference in the functional group at C-7 (hydroxyl vs. acetoxy) affects their binding affinities and interactions with various protein targets. Future computational studies focusing specifically on 6β,7α-dihydroxyroyleanone could further refine our understanding of its biological activities and guide the rational design of novel derivatives.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a cornerstone technique for the separation, identification, and quantification of 6β,7α-dihydroxyroyleanone from various sources, particularly from plant extracts of the Plectranthus and Salvia genera. This method offers excellent resolution and sensitivity for analyzing complex mixtures containing multiple related diterpenoids.

The chromatographic separation is typically achieved on a reverse-phase column (e.g., C18). The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution allows for the effective separation of compounds with a wide range of polarities.

The Diode Array Detector plays a pivotal role by acquiring UV-Vis spectra for each point in the chromatogram. This capability is invaluable for both identification and purity assessment. For royleanones, which possess a characteristic p-benzoquinone chromophore, the UV spectrum shows distinct absorption maxima. While specific data for 6β,7α-dihydroxyroyleanone is not extensively published, analysis of the closely related compound 7α-acetoxy-6β-hydroxyroyleanone reveals a detection wavelength of 270 nm is effective for quantification, chosen based on its UV spectral properties. mdpi.comresearchgate.net The HPLC-DAD profile of extracts containing 6β,7α-dihydroxyroyleanone confirms its presence alongside other diterpenes. researchgate.net

For quantification, a calibration curve is constructed by injecting known concentrations of a purified standard. The peak area of the analyte is then used to determine its concentration in the sample. The specificity of the method is confirmed by comparing the retention time and the UV spectrum of the peak in the sample to that of the analytical standard.

Table 1: Typical HPLC-DAD Parameters for Royleanone (B1680014) Analysis

| Parameter | Typical Value/Condition |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | Diode Array Detector (DAD) |

| Wavelength | ~270 nm (for quantification), full spectrum for identification |

| Column Temperature | 25 - 35 °C |

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI), is an indispensable tool for determining the elemental composition of 6β,7α-dihydroxyroyleanone. This technique provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous assignment of a molecular formula.

The molecular formula of 6β,7α-dihydroxyroyleanone is C₂₀H₂₈O₄, corresponding to a monoisotopic mass of 332.1988 g/mol . In HRESIMS analysis, the compound can be observed as different ionic species depending on the mode of ionization. In positive ion mode, it is commonly detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

For instance, analysis of related abietane (B96969) diterpenoids has shown the formation of [M+Na]⁺ and [M-H]⁻ ions, allowing for precise mass measurements that confirm their elemental formulas. nih.govnih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information, revealing characteristic losses of water molecules, methyl groups, or other functional parts of the molecule, which helps in distinguishing between isomers.

Table 2: Calculated HRESIMS Data for 6β,7α-Dihydroxyroyleanone (C₂₀H₂₈O₄)

| Ion Species | Calculated m/z |

| [M+H]⁺ | 333.2060 |

| [M+Na]⁺ | 355.1879 |

| [M-H]⁻ | 331.1915 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of 6β,7α-dihydroxyroyleanone. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the compound's constitution and relative stereochemistry.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their scalar couplings. Key signals for 6β,7α-dihydroxyroyleanone include those for the tertiary methyl groups, the isopropyl group characteristic of the abietane skeleton, and the methine protons on the hydroxylated carbons (C-6 and C-7). The coupling constants between H-6 and H-7 are critical for establishing their relative stereochemistry.

The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule and their hybridization state. The spectrum of 6β,7α-dihydroxyroyleanone shows 20 distinct carbon signals, including characteristic downfield signals for the carbonyl carbons of the p-benzoquinone ring (C-11 and C-14) and signals for the oxygenated carbons (C-6 and C-7).

2D NMR experiments are essential to connect the atoms within the molecular framework:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and placing substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which is vital for determining the relative stereochemistry of the molecule, such as the cis relationship of the hydroxyl groups at C-6 and C-7. The structure of 6β,7α-dihydroxyroyleanone has been confirmed using these comprehensive NMR techniques. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Data for 6β,7α-Dihydroxyroyleanone (in CDCl₃)

| Position | δC (ppm) | δH (ppm), J (Hz) |

| 1 | ~36.8 | ~1.75 (m), ~2.65 (m) |

| 2 | ~18.9 | ~1.60 (m) |

| 3 | ~41.5 | ~1.40 (m) |

| 4 | ~33.5 | - |

| 5 | ~46.0 | ~2.20 (d) |

| 6 | ~70.1 | ~4.50 (d, 2.5) |

| 7 | ~68.5 | ~4.75 (d, 2.5) |

| 8 | ~148.0 | - |

| 9 | ~145.5 | - |

| 10 | ~38.0 | - |

| 11 | ~185.0 | - |

| 12 | ~152.5 | - |

| 13 | ~125.0 | - |

| 14 | ~188.5 | - |

| 15 | ~26.8 | ~3.20 (sept, 6.9) |

| 16 | ~21.5 | ~1.22 (d, 6.9) |

| 17 | ~21.4 | ~1.24 (d, 6.9) |

| 18 | ~33.0 | ~1.25 (s) |

| 19 | ~21.8 | ~1.30 (s) |

| 20 | ~17.5 | ~1.45 (s) |

| Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in 6β,7α-dihydroxyroyleanone.

UV-Vis Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions within the p-benzoquinone ring. Abietane diterpenoids with this chromophore typically exhibit multiple absorption maxima. For related compounds, characteristic absorption bands appear around 260-280 nm and often a weaker, longer-wavelength absorption between 360-430 nm. mdpi.comnih.gov This spectral signature is useful for initial identification and is the basis for detection in HPLC-DAD analysis.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. For 6β,7α-dihydroxyroyleanone, the most prominent absorption bands include:

A broad band in the region of 3500-3300 cm⁻¹ , characteristic of the O-H stretching vibrations of the hydroxyl groups.

Strong absorption peaks around 2960-2850 cm⁻¹ due to C-H stretching of the aliphatic parts of the molecule.

Sharp, intense peaks in the range of 1660-1640 cm⁻¹ , corresponding to the C=O stretching vibrations of the conjugated quinone system.

Bands around 1620-1600 cm⁻¹ associated with C=C stretching vibrations within the quinone ring. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can establish the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like 6β,7α-dihydroxyroyleanone, provided that a suitable single crystal can be grown. The compound has been noted to crystallize from hexane. researchgate.net

This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, including their bond lengths, bond angles, and stereochemical relationships.

To determine the absolute stereochemistry, anomalous dispersion effects are measured, typically by using copper (Cu) Kα radiation. This allows for the correct assignment of the stereochemistry at each chiral center (e.g., C-5, C-6, C-7, and C-10 in the abietane skeleton). Although specific crystallographic data for 6β,7α-dihydroxyroyleanone is not widely available, the structures of many related abietane diterpenoids, such as 7α-acetoxy-6β-hydroxyroyleanone and 6,7-dehydro-royleanone, have been unequivocally established using this method. researchgate.netresearchgate.net This analysis provides the final, unambiguous proof of the molecule's complete 3D structure.

Future Research Directions and Translational Perspectives for 6beta,7alpha Dihydroxyroyleanone Research

Identification of Novel Molecular Targets and Pathways

Future research will likely focus on pinpointing the specific molecular targets and signaling pathways modulated by 6β,7α-dihydroxyroyleanone. While studies on related royleanones have indicated an induction of apoptosis and cell cycle arrest in cancer cells, the precise mechanisms for this specific compound are not fully understood. nih.gov Investigations into its interactions with key cellular components are crucial.

Recent computational studies on the related compound 7α-acetoxy-6β-hydroxyroyleanone and its semi-synthetic analogs have suggested favorable binding to a range of cancer-related proteins. nih.gov These include cyclin-dependent kinases (CDKs), the anti-apoptotic protein BCL-2, caspases, receptor tyrosine kinases, and the tumor suppressor p53. nih.gov Network pharmacology analyses further point towards the involvement of critical cancer-related pathways. nih.gov Similar in-depth computational and subsequent experimental validation for 6β,7α-dihydroxyroyleanone could reveal its primary molecular interactome.

Furthermore, the potential for royleanones to act as P-glycoprotein (P-gp) inhibitors presents another important research avenue. nih.gov P-gp is a major contributor to multidrug resistance (MDR) in cancer, and its inhibition could restore sensitivity to conventional chemotherapeutics. nih.govbohrium.com Future studies should therefore investigate whether 6β,7α-dihydroxyroyleanone can directly bind to and modulate the function of P-gp or other ABC transporters.

Exploration of Synergistic Biological Activities with other Natural Products or Compounds

A significant area of future research lies in exploring the synergistic potential of 6β,7α-dihydroxyroyleanone with other compounds. This approach, where the combined effect of two or more agents is greater than the sum of their individual effects, is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. nih.gov

One study has already demonstrated that a semi-synthetic derivative of a related royleanone (B1680014) can sensitize multidrug-resistant non-small cell lung cancer cells to the conventional chemotherapeutic drug doxorubicin. nih.gov This suggests that the royleanone derivative acts as a P-gp inhibitor, thereby increasing the intracellular concentration and efficacy of doxorubicin. nih.gov Similar investigations are warranted for 6β,7α-dihydroxyroyleanone in combination with a panel of standard-of-care chemotherapy agents across various cancer types.

Moreover, exploring combinations with other bioactive natural products is a compelling direction. Many plant extracts contain a multitude of compounds that may act synergistically. Future studies could assess the interaction of 6β,7α-dihydroxyroyleanone with other phytochemicals, such as flavonoids or other terpenoids, which are often co-isolated from Plectranthus species.

Development of Advanced Delivery Systems for Active Lead Molecules

A major hurdle for many natural products, including royleanones, is their low aqueous solubility, which can limit their bioavailability and therapeutic application. bg.ac.rs The development of advanced drug delivery systems is therefore a critical area of future research for 6β,7α-dihydroxyroyleanone and its active derivatives.

Recent research has shown promise in creating nanoformulations of royleanones to address these challenges. bg.ac.rs One approach involves the synthesis of lipid-drug conjugates that can self-assemble into nanoparticles in aqueous environments. nih.gov For instance, conjugating royleanones to lipids like squalene (B77637) or oleic acid can create self-assembling nanoparticles that may enhance stability, bioavailability, and targeted delivery to cancer cells. nih.gov Such nanosystems could potentially reduce the cytotoxicity of the compound against normal cells while increasing its concentration at the tumor site. bg.ac.rsnih.gov

Future work should focus on developing and optimizing various nano-delivery platforms for 6β,7α-dihydroxyroyleanone, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems can be further engineered with targeting ligands to achieve site-specific drug release, thereby improving therapeutic outcomes and minimizing systemic side effects.

Expanding Semi-Synthetic Library for Enhanced Potency and Specificity

The creation of semi-synthetic derivatives from a natural product scaffold is a well-established strategy to improve its pharmacological properties. Future research should focus on expanding the library of semi-synthetic analogs based on the 6β,7α-dihydroxyroyleanone core structure. The goal of such medicinal chemistry efforts would be to enhance potency, increase selectivity for cancer cells, and improve drug-like properties.

Studies have already demonstrated the feasibility of creating a small library of new P-gp inhibitors by modifying the structures of natural royleanones like 6,7-dehydroroyleanone (B1221987) and 7α-acetoxy-6β-hydroxyroyleanone. nih.govresearchgate.net These modifications have included benzoylation and methylation, with some derivatives showing significantly enhanced P-gp inhibitory potential. nih.gov For instance, the introduction of benzoyl esters has been suggested as a promising approach for future derivatives with improved effects on cell viability. nih.gov

Future synthetic strategies for 6β,7α-dihydroxyroyleanone could involve targeted modifications at various positions on the abietane (B96969) skeleton. For example, selective modification at the C-12 hydroxyl group and exploring different substituents at the C-6 and C-7 positions could yield novel compounds with superior activity profiles. nih.gov

Methodological Advancements in Isolation and Characterization

To support the expanding research on 6β,7α-dihydroxyroyleanone and its analogs, advancements in isolation and characterization methodologies are necessary. While traditional chromatographic techniques are effective, there is a continuous need for more efficient and scalable methods.

Currently, the isolation of abietane diterpenes from Plectranthus species relies heavily on various forms of column chromatography, including the use of silica (B1680970) gel and Sephadex LH-20. mdpi.comrsc.org Future research could explore the application of more advanced separation techniques, such as counter-current chromatography (CCC) or supercritical fluid chromatography (SFC), to improve the speed and purity of isolation. Furthermore, optimizing extraction methods, such as ultrasound-assisted or microwave-assisted extraction, could increase the yield of the target compound from plant material. nih.gov

In terms of characterization, while NMR and mass spectrometry are the primary tools, the use of techniques like single-crystal X-ray diffraction is invaluable for unambiguously determining the stereochemistry of new derivatives. rsc.org The development of standardized and validated analytical methods, such as high-performance liquid chromatography (HPLC), is also crucial for the quantification of 6β,7α-dihydroxyroyleanone in extracts and formulations. frontiersin.org

Theoretical Frameworks for Predicting Bioactivity of Royleanone Analogs

The use of computational and theoretical models to predict the biological activity of compounds is an increasingly important aspect of drug discovery. For royleanone analogs, the development of robust theoretical frameworks can help guide the synthesis of new derivatives with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, untested molecules. nih.gov Future research should focus on developing QSAR models specifically for royleanone analogs, using existing experimental data to train and validate the models.

Molecular docking and molecular dynamics simulations are also critical for understanding how these compounds interact with their molecular targets at an atomic level. nih.gov Such studies can elucidate the binding modes of royleanones to proteins like P-gp or various kinases, and help explain the structure-activity relationships observed experimentally. nih.gov For example, molecular docking studies have suggested that the presence of aromatic moieties can increase the binding affinity of royleanone derivatives to P-gp. nih.gov These in silico approaches will be instrumental in rationally designing the next generation of 6β,7α-dihydroxyroyleanone-based therapeutic agents.

Q & A

Basic Research Question: What is the established synthetic route for 6β,7α-dihydroxyroyleanone, and how is its structure confirmed?

Answer:

6β,7α-Dihydroxyroyleanone (III.2) is synthesized via basic hydrolysis of 7α-acetoxy-6β-hydroxyroyleanone (III.1) using potassium hydroxide (KOH). The reaction conditions (e.g., solvent, temperature) are critical to avoid side reactions. Structural confirmation relies on <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy , where key signals include a hydroxyl proton at δ 7.25 (C-6β) and distinct resonances for the diterpene backbone. Comparative analysis with precursor III.1 validates the removal of the acetyl group and hydroxylation pattern .

Advanced Research Question: How can researchers design carbamoylated derivatives of 6β,7α-dihydroxyroyleanone, and what methodological precautions are required?

Answer:

Derivatization involves reacting 6β,7α-dihydroxyroyleanone with isocyanates (e.g., benzyl isocyanate) in dry toluene under inert conditions at 0°C. Triethylamine is added to scavenge acids, ensuring regioselective functionalization at hydroxyl groups. Precautions include strict anhydrous conditions to prevent hydrolysis of isocyanates and monitoring via TLC/HPLC to track reaction progress. NMR and mass spectrometry (HRMS) are used to confirm substitution patterns and purity .

Basic Research Question: What spectroscopic techniques are essential for characterizing 6β,7α-dihydroxyroyleanone and its analogs?

Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign hydroxyl protons (e.g., δ 7.25 for C-6β) and diterpene carbons.

- 2D NMR (COSY, HSQC, HMBC) : Resolves spin-spin coupling and long-range correlations to confirm stereochemistry.

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and carbonyl (if derivatized) groups.

Cross-validation with synthetic intermediates (e.g., III.1) ensures structural fidelity .

Advanced Research Question: How can conflicting biological activity data for 6β,7α-dihydroxyroyleanone be resolved in pharmacological studies?

Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent controls) or impurities in compound batches. Methodological solutions include:

- Dose-Response Curves : Establish IC50/EC50 values across multiple concentrations.

- Purity Assessment : Use HPLC (>95% purity) and HRMS to exclude degradation products.

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility.

Comparative studies with structurally related diterpenes (e.g., carnosic acid) can contextualize results .

Basic Research Question: What are the primary challenges in isolating 6β,7α-dihydroxyroyleanone from natural sources?

Answer:

Challenges include low natural abundance, co-elution with structurally similar diterpenes, and instability under acidic/oxidative conditions. Methodological solutions:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (MeCN/H2O).

- Stabilization : Store isolates at –20°C under nitrogen to prevent oxidation.

- Dereplication : Compare NMR and HRMS data with published libraries to avoid misidentification .

Advanced Research Question: How can computational methods enhance the study of 6β,7α-dihydroxyroyleanone’s reactivity and bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts regioselectivity in derivatization reactions (e.g., hydroxyl vs. carbonyl reactivity).

- Molecular Docking : Screens potential targets (e.g., kinases, GPCRs) by modeling ligand-protein interactions.

- MD Simulations : Assesses stability of derivatives in physiological environments.

Validate computational predictions with experimental data (e.g., IC50 values, synthetic yields) .

Basic Research Question: What are the recommended storage conditions for 6β,7α-dihydroxyroyleanone to ensure long-term stability?

Answer:

Store lyophilized or crystalline samples at –80°C in amber vials under inert gas (argon/nitrogen). For solutions, use anhydrous DMSO or ethanol, avoiding aqueous buffers with pH extremes. Monitor degradation via quarterly HPLC analysis .

Advanced Research Question: How can researchers optimize the regioselective acylation of 6β,7α-dihydroxyroyleanone?

Answer:

Regioselectivity is influenced by steric hindrance and hydrogen-bonding networks. Methodological strategies:

- Protecting Groups : Temporarily block C-6β hydroxyl with TBSCl to functionalize C-7α.

- Catalysis : Use DMAP to activate acylating agents (e.g., benzoyl chloride).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyl groups.

Characterize products via NOESY NMR to confirm acylation sites .

Basic Research Question: What analytical standards are critical for quantifying 6β,7α-dihydroxyroyleanone in complex matrices?

Answer:

Use certified reference materials (CRMs) with ≥98% purity. Calibrate LC-MS/MS systems with serial dilutions of CRM in matrix-matched solvents (e.g., plant extracts). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Question: How can metabolomic studies identify downstream metabolites of 6β,7α-dihydroxyroyleanone in vivo?

Answer:

- Untargeted Metabolomics : Use HRMS (Q-TOF) with data-dependent acquisition (DDA) to detect phase I/II metabolites.

- Isotopic Labeling : Administer <sup>13</sup>C-labeled compound to trace metabolic pathways.

- Enzymatic Assays : Incubate with liver microsomes/CYP450 isoforms to identify oxidative metabolites.

Data analysis tools (e.g., XCMS Online) map metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.